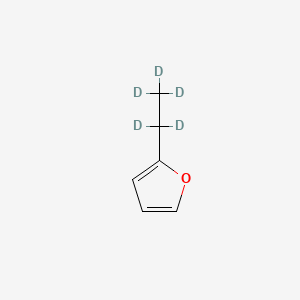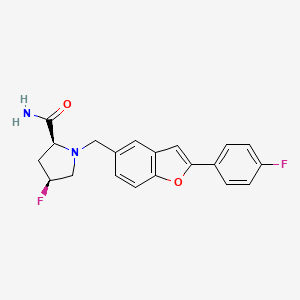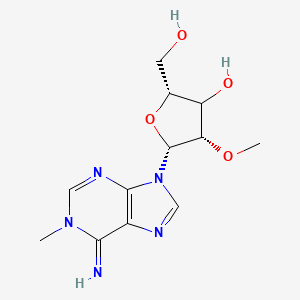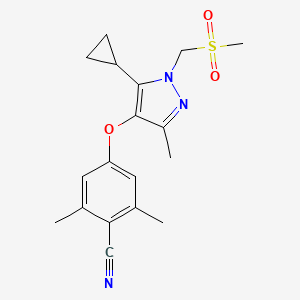
PR antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PR antagonist 1: is a selective progesterone receptor antagonist. Progesterone receptors play a crucial role in various physiological systems, including female reproduction and the central nervous system. This compound is used in the research of progesterone-related diseases such as endometriosis and uterine fibroids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of PR antagonist 1 involves the development of a practical synthesis of the progesterone receptor antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented in the literature. the synthesis process would likely involve scaling up the laboratory procedures to industrial levels, ensuring the purity and yield of the compound are maintained.
Analyse Des Réactions Chimiques
Types of Reactions: : PR antagonist 1 undergoes various chemical reactions, including substitution reactions, where functional groups on the molecule are replaced with other groups. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include organic solvents, acids, bases, and catalysts. The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently.
Major Products Formed: : The major products formed from the reactions involving this compound depend on the specific reaction being carried out. For example, substitution reactions may result in the formation of derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.
Applications De Recherche Scientifique
Chemistry: : In chemistry, PR antagonist 1 is used as a tool to study the structure-activity relationships of progesterone receptor antagonists. It helps researchers understand how modifications to the molecular structure affect the compound’s activity and selectivity .
Biology: : In biology, this compound is used to investigate the role of progesterone receptors in various physiological processes. It helps researchers study the effects of progesterone receptor antagonism on cellular functions and signaling pathways .
Medicine: : In medicine, this compound is being explored for its potential therapeutic applications in treating progesterone-related diseases such as endometriosis, uterine fibroids, and hormone-dependent cancers . It has shown promising results in preclinical models and clinical studies .
Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs targeting progesterone receptors. It serves as a lead compound for designing and synthesizing more potent and selective progesterone receptor antagonists .
Mécanisme D'action
PR antagonist 1 exerts its effects by binding to the progesterone receptor and preventing progesterone from activating the receptor . This inhibition blocks the downstream signaling pathways that are normally activated by progesterone, leading to changes in gene expression and cellular functions. The molecular targets and pathways involved include the progesterone response elements within the promoter region of target genes .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to PR antagonist 1 include other progesterone receptor antagonists such as mifepristone, onapristone, and ulipristal acetate . These compounds share similar mechanisms of action but may differ in their potency, selectivity, and clinical applications.
Uniqueness: : this compound is unique in its chemical structure and selectivity for the progesterone receptor. It belongs to a novel class of nonsteroidal progesterone receptor antagonists with a phenanthridinone skeleton, which distinguishes it from other nonsteroidal PR antagonists . This unique structure contributes to its high selectivity and potent antagonistic activity.
Propriétés
Formule moléculaire |
C18H21N3O3S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
4-[5-cyclopropyl-3-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile |
InChI |
InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)20-21(10-25(4,22)23)17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3 |
Clé InChI |
LBMVEJSOQQOLHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C)CS(=O)(=O)C)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
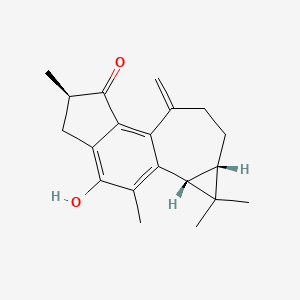
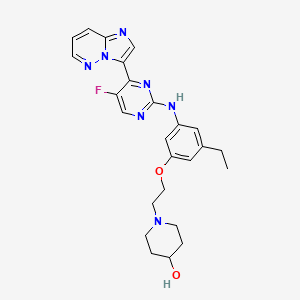
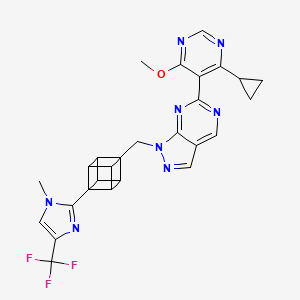


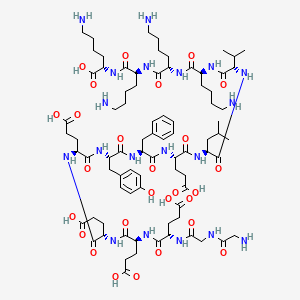
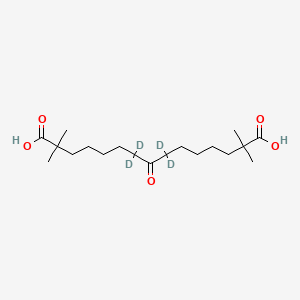
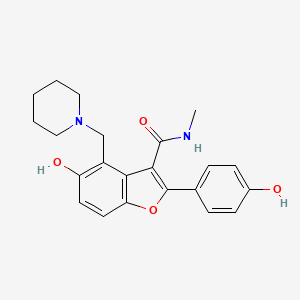

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
